Vandetanib Trifluoroacetate Kinase Selectivity Profile Versus Cabozantinib, Lenvatinib, and Sorafenib
Vandetanib trifluoroacetate exhibits a distinct multi-kinase inhibition profile that includes EGFR (IC50=500 nM) as a major target, unlike cabozantinib, lenvatinib, or sorafenib which lack meaningful EGFR activity at therapeutic concentrations. For RET inhibition, vandetanib (IC50=130 nM) shows intermediate potency compared to lenvatinib (IC50=35 nM) and cabozantinib (IC50=4 nM) [1]. For VEGFR2, vandetanib (IC50=40 nM) is less potent than lenvatinib (IC50=4 nM) and cabozantinib (IC50=0.035 nM) but more potent than sorafenib (IC50=90 nM) [1][2]. Notably, vandetanib is the only agent among these four that robustly inhibits EGFR, providing a mechanistic basis for its unique application in tumors where combined VEGFR2/EGFR/RET blockade is hypothesized to confer advantage over pure RET-VEGFR inhibitors [3].
| Evidence Dimension | Kinase inhibition IC50 (nM) for VEGFR2, RET, EGFR, and MET |
|---|---|
| Target Compound Data | Vandetanib: VEGFR2=40 nM, VEGFR3=110 nM, RET=130 nM, RET/PTC=100 nM, EGFR=500 nM, MET=No activity reported |
| Comparator Or Baseline | Cabozantinib: VEGFR2=0.035 nM, RET=4 nM, MET=1.8 nM, EGFR=No activity. Lenvatinib: VEGFR2=4 nM, RET=35 nM, FGFR1=46 nM, EGFR=No activity. Sorafenib: VEGFR2=90 nM, RET=47 nM, BRAF=25 nM, EGFR=No activity |
| Quantified Difference | Vandetanib uniquely inhibits EGFR (500 nM) among this comparator set. RET IC50 is 32.5-fold higher than cabozantinib but 3.7-fold lower than lenvatinib |
| Conditions | Cell-free kinase inhibition assays; data compiled from multiple published sources using recombinant kinase domains |
Why This Matters
For experimental designs requiring simultaneous VEGFR2 and EGFR inhibition without MET pathway interference, vandetanib trifluoroacetate provides a unique pharmacological tool that cannot be replicated by cabozantinib, lenvatinib, or sorafenib.
- [1] Wedel S, Martignoni F, et al. Thyroid Cancer: Molecular Aspects and New Therapeutic Strategies. J Thyroid Res. 2012;847108. Table 1. View Source
- [2] Cabanillas ME, Ryder M, Jimenez C. Targeted Therapy for Advanced Thyroid Cancer: Kinase Inhibitors and Beyond. Cancer Manag Res. 2015;7:265-278. Table 1. View Source
- [3] Vitagliano D, et al. The tyrosine kinase inhibitor ZD6474 blocks proliferation of RET mutant medullary thyroid carcinoma cells. Endocr Relat Cancer. 2011;18(1):1-11. View Source
